molecular formula C16H27FN2O6 B14317278 1,3-Bis(2,2-diethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione CAS No. 106306-70-1

1,3-Bis(2,2-diethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione

Cat. No.: B14317278
CAS No.: 106306-70-1
M. Wt: 362.39 g/mol
InChI Key: SIHYVAXFMQFOOQ-UHFFFAOYSA-N
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Description

1,3-Bis(2,2-diethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids. This compound is characterized by the presence of fluorine and diethoxyethyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2,2-diethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include fluorinated pyrimidine derivatives and diethoxyethyl reagents. Common synthetic routes may involve:

    Nucleophilic substitution: Introduction of diethoxyethyl groups via nucleophilic substitution reactions.

    Fluorination: Incorporation of fluorine atoms using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including:

    Batch reactors: For controlled reaction conditions and high yields.

    Continuous flow reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,2-diethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized pyrimidine derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Bis(2,2-diethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The fluorine atom may enhance its binding affinity to enzymes or receptors, while the diethoxyethyl groups may influence its solubility and bioavailability. The exact pathways and targets would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known pyrimidine analog used in cancer treatment.

    1,3-Bis(2-hydroxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione: A structurally similar compound with hydroxyl groups instead of diethoxyethyl groups.

Uniqueness

1,3-Bis(2,2-diethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione is unique due to the presence of diethoxyethyl groups, which may impart distinct chemical and biological properties compared to other pyrimidine derivatives. These properties could include altered solubility, stability, and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

106306-70-1

Molecular Formula

C16H27FN2O6

Molecular Weight

362.39 g/mol

IUPAC Name

1,3-bis(2,2-diethoxyethyl)-5-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C16H27FN2O6/c1-5-22-13(23-6-2)10-18-9-12(17)15(20)19(16(18)21)11-14(24-7-3)25-8-4/h9,13-14H,5-8,10-11H2,1-4H3

InChI Key

SIHYVAXFMQFOOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN1C=C(C(=O)N(C1=O)CC(OCC)OCC)F)OCC

Origin of Product

United States

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